Cas no 2171170-53-7 (2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid)

2-(2S)-1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid is a fluorinated peptide derivative featuring an Fmoc-protected amino group and a piperidine-acetic acid backbone. The 2,2-difluoropropanoyl moiety enhances metabolic stability and resistance to enzymatic degradation, making it valuable in peptide synthesis and medicinal chemistry applications. The Fmoc group allows for orthogonal deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The compound’s structural rigidity, imparted by the difluorinated segment, improves binding affinity in target interactions. Its well-defined stereochemistry (S-configuration) ensures consistency in chiral-sensitive applications. This intermediate is particularly useful in developing protease inhibitors and bioactive peptides requiring enhanced stability and precise functionalization.
2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid structure
2171170-53-7 structure
Product name:2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid
CAS No:2171170-53-7
MF:C25H26F2N2O5
Molecular Weight:472.481153964996
CID:6268815
PubChem ID:165569766

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid
    • EN300-1580134
    • 2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
    • 2171170-53-7
    • インチ: 1S/C25H26F2N2O5/c26-25(27,23(32)29-12-6-5-7-16(29)13-22(30)31)15-28-24(33)34-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21H,5-7,12-15H2,(H,28,33)(H,30,31)/t16-/m0/s1
    • InChIKey: FRRNPNAEDNWYDT-INIZCTEOSA-N
    • SMILES: FC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(C(N1CCCC[C@H]1CC(=O)O)=O)F

計算された属性

  • 精确分子量: 472.18097826g/mol
  • 同位素质量: 472.18097826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 742
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3.6

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1580134-0.05g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
0.05g
$2713.0 2023-06-04
Enamine
EN300-1580134-1.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
1g
$3230.0 2023-06-04
Enamine
EN300-1580134-5.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
5g
$9368.0 2023-06-04
Enamine
EN300-1580134-500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
500mg
$3100.0 2023-09-24
Enamine
EN300-1580134-10000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
10000mg
$13891.0 2023-09-24
Enamine
EN300-1580134-0.25g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
0.25g
$2971.0 2023-06-04
Enamine
EN300-1580134-0.5g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
0.5g
$3100.0 2023-06-04
Enamine
EN300-1580134-2500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
2500mg
$6332.0 2023-09-24
Enamine
EN300-1580134-100mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
100mg
$2842.0 2023-09-24
Enamine
EN300-1580134-50mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanoyl]piperidin-2-yl]acetic acid
2171170-53-7
50mg
$2713.0 2023-09-24

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid 関連文献

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acidに関する追加情報

Introduction to Compound CAS No. 2171170-53-7: 2-(2S)-1-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic Acid

The compound with CAS No. 2171170-53-7, named 2-(2S)-1-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidin-2-ylacetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and biotechnology. This compound is characterized by its complex structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a difluoro substitution pattern. These structural features contribute to its unique chemical properties and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as stereocontrolled synthesis and advanced protecting group strategies. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, highlights its potential role in peptide-based drug discovery. The Fmoc group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for use in multi-step synthesis protocols.

The difluoro substitution on the propanoyl chain introduces additional electronic and steric effects, which can significantly influence the compound's reactivity and bioavailability. Fluorine atoms are known for their ability to enhance lipophilicity and improve drug-like properties, making this compound a promising candidate for drug development. Recent studies have demonstrated that fluorinated compounds exhibit enhanced pharmacokinetic profiles, including improved absorption and prolonged half-life, which are critical factors in the design of effective therapeutic agents.

The piperidine ring in this compound serves as a rigid scaffold that can accommodate various functional groups while maintaining conformational stability. This structural feature is particularly beneficial in medicinal chemistry, where scaffold rigidity is often correlated with improved binding affinity to target proteins. The stereochemistry at the (S) configuration further adds to the compound's specificity, potentially influencing its interaction with biological targets such as enzymes or receptors.

In terms of applications, this compound has shown promise in several areas of research. For instance, it has been investigated as a potential lead compound in the development of inhibitors for proteolytic enzymes, where its Fmoc group plays a critical role in modulating enzyme activity. Additionally, its unique structure makes it a valuable tool in the study of protein-protein interactions and signal transduction pathways.

Recent research has also explored the use of this compound in the field of immuno-oncology. By targeting specific pathways involved in tumor growth and metastasis, this compound has demonstrated potential as an immunomodulatory agent. Preclinical studies have shown that it can enhance the activity of immune cells while suppressing tumor cell proliferation, suggesting its potential as a novel therapeutic agent in cancer treatment.

The synthesis of this compound involves a multi-step process that incorporates advanced techniques such as enantioselective synthesis and microwave-assisted reactions. These methods not only ensure high yields but also enable precise control over stereochemistry and functional group placement. The use of environmentally friendly reagents and solvents aligns with current trends toward sustainable chemical practices.

In conclusion, CAS No. 2171170-53-7 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure and functional groups make it an invaluable tool in modern drug discovery and development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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